Cefteram Pivoxil

Description

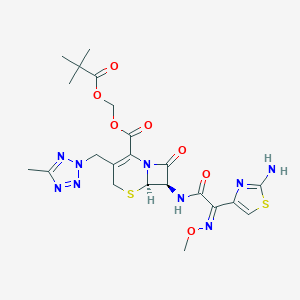

This compound is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of this compound, the ester bond is cleaved, releasing active cefteram.

structure given in first source

See also: Cefteram (has active moiety).

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAXIPXULMHAI-JLGRZTKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316612 |

Source

|

| Record name | Cefteram pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-81-7 |

Source

|

| Record name | Cefteram pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram pivoxil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefteram pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTERAM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefteram Pivoxil on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram Pivoxil is a third-generation oral cephalosporin antibiotic that plays a crucial role in the management of various bacterial infections. As a prodrug, it is metabolically activated to its active form, Cefteram, which exerts a potent bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of Cefteram on bacterial cell walls, with a focus on its interaction with Penicillin-Binding Proteins (PBPs). This document delves into the quantitative aspects of its efficacy, details the experimental protocols for its evaluation, and provides visual representations of the key pathways and processes involved.

Introduction

The bacterial cell wall is an essential structure that provides mechanical rigidity and protects the bacterium from osmotic lysis. It is primarily composed of peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The synthesis and maintenance of this intricate network are orchestrated by a group of enzymes known as Penicillin-Binding Proteins (PBPs).[1] β-lactam antibiotics, including cephalosporins like Cefteram, derive their therapeutic effect from their ability to interfere with the function of these vital enzymes.[2]

This compound is an ester prodrug of Cefteram, a modification that enhances its oral bioavailability. Following oral administration, this compound is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release the active metabolite, Cefteram. This guide will focus on the mechanism of action of the active form, Cefteram.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of Cefteram is a direct consequence of its ability to disrupt the final stages of peptidoglycan synthesis. This process can be broken down into the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Cefteram, possessing a β-lactam ring structurally analogous to the D-Ala-D-Ala terminus of the peptidoglycan precursor, acts as a suicide inhibitor of PBPs.[1] It covalently binds to the active site serine residue of these enzymes, forming a stable and inactive acyl-enzyme complex. This acylation reaction effectively prevents the PBPs from carrying out their physiological function.

-

Inhibition of Transpeptidation: The primary role of many PBPs is to catalyze the transpeptidation reaction, which involves the formation of peptide cross-links between adjacent glycan chains. By inactivating these transpeptidases, Cefteram prevents the formation of a rigid, three-dimensional peptidoglycan meshwork.[1]

-

Cell Wall Weakening and Lysis: The inhibition of peptidoglycan cross-linking leads to the synthesis of a weakened and structurally compromised cell wall. In the face of high internal osmotic pressure, the bacterium is unable to maintain its structural integrity, resulting in cell swelling and eventual lysis.

The following diagram illustrates the core mechanism of Cefteram's action on the bacterial cell wall.

Caption: Mechanism of Cefteram action on bacterial cell wall synthesis.

Quantitative Data: In Vitro Efficacy

The in vitro activity of an antibiotic is a critical determinant of its clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values for Cefteram against key respiratory pathogens.

Table 1: MIC Values of Cefteram against Streptococcus pneumoniae

| Metric | MIC (µg/mL) |

| MIC50 | 0.06 |

| MIC90 | 0.5 |

| Range | 0.016 - 2 |

| [2] |

Table 2: MIC Values of Cefteram against Haemophilus influenzae

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) |

| β-lactamase-negative ampicillin-resistant (BLNAR) | 0.06 | 0.25 |

| β-lactamase-positive | <0.03 | 0.06 |

| [3] |

Table 3: MIC Values of Cefteram against Moraxella catarrhalis

Specific MIC50 and MIC90 values for Cefteram against Moraxella catarrhalis were not available in the reviewed literature. However, third-generation cephalosporins generally exhibit good activity against this pathogen.[4][5][6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Cefteram is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of Cefteram Stock Solution: A stock solution of Cefteram is prepared in a suitable solvent (e.g., water or DMSO) at a known concentration.

-

Serial Dilutions: Two-fold serial dilutions of the Cefteram stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The wells of the microtiter plate containing the serially diluted Cefteram are inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of Cefteram that completely inhibits visible bacterial growth.

The following diagram outlines the workflow for MIC determination.

Caption: Workflow for MIC determination by broth microdilution.

Determination of Penicillin-Binding Protein (PBP) Affinity (IC50)

The affinity of Cefteram for specific PBPs is determined through a competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL. The 50% inhibitory concentration (IC50) is the concentration of Cefteram required to inhibit 50% of the binding of the fluorescent probe to a specific PBP.

Protocol:

-

Bacterial Membrane Preparation:

-

Bacterial cells are grown to mid-logarithmic phase, harvested by centrifugation, and washed.

-

The cells are lysed (e.g., by sonication or French press) to release the cellular contents.

-

The membrane fraction, containing the PBPs, is isolated by ultracentrifugation.

-

The protein concentration of the membrane preparation is determined.

-

-

Competitive Binding Assay:

-

Aliquots of the membrane preparation are pre-incubated with varying concentrations of Cefteram for a specific time to allow for binding to the PBPs.

-

A fixed, saturating concentration of Bocillin FL is then added to the mixture and incubated to label any PBPs not bound by Cefteram.

-

-

SDS-PAGE and Fluorescence Detection:

-

The reaction is stopped, and the membrane proteins are solubilized and denatured.

-

The proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The gel is visualized using a fluorescence scanner to detect the Bocillin FL-labeled PBPs.

-

-

IC50 Determination:

-

The intensity of the fluorescent bands corresponding to each PBP is quantified.

-

The IC50 value for each PBP is calculated as the concentration of Cefteram that results in a 50% reduction in the fluorescence intensity compared to a control with no Cefteram.

-

The following diagram illustrates the experimental workflow for determining PBP binding affinity.

Caption: Experimental workflow for PBP binding affinity (IC50) determination.

Note: Specific IC50 values for Cefteram's binding to PBPs of key respiratory pathogens were not publicly available at the time of this guide's compilation. The methodology described is a standard approach used for other β-lactam antibiotics.

Conclusion

This compound, through its active metabolite Cefteram, is a potent inhibitor of bacterial cell wall synthesis. Its mechanism of action, centered on the irreversible inactivation of essential penicillin-binding proteins, leads to the disruption of peptidoglycan integrity and subsequent bacterial lysis. The quantitative data on its in vitro activity underscore its efficacy against a range of important respiratory pathogens. The experimental protocols detailed herein provide a framework for the continued evaluation of Cefteram and the development of novel antibacterial agents targeting the bacterial cell wall. Further research to elucidate the specific binding affinities of Cefteram to the various PBPs in a wider range of clinical isolates will provide a more granular understanding of its antibacterial spectrum and potential for resistance development.

References

- 1. researchgate.net [researchgate.net]

- 2. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 3. karger.com [karger.com]

- 4. Characterization of Haemophilus influenzae Strains with Non-Enzymatic Resistance to β-Lactam Antibiotics Caused by Mutations in the PBP3 Gene in the Czech Republic in 2010–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

In-Depth Technical Guide: Antibacterial Spectrum of Cefteram Pivoxil Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram pivoxil is an orally administered third-generation cephalosporin antibiotic. It functions as a prodrug, being hydrolyzed in the body to its active form, cefteram.[1] Like other β-lactam antibiotics, cefteram exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the inactivation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of the cell wall integrity ultimately leads to bacterial cell lysis and death. Cefteram exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This guide provides a detailed overview of the in vitro activity of cefteram against a range of clinically relevant Gram-positive bacteria, supported by quantitative data, experimental methodologies, and visual representations of its mechanism of action and testing workflows.

Mechanism of Action

Cefteram's primary mode of action is the inhibition of bacterial cell wall synthesis. As a β-lactam antibiotic, it mimics the D-Ala-D-Ala substrate of the transpeptidase enzymes (a type of PBP). This allows it to bind to the active site of PBPs, leading to their acylation and subsequent inactivation. The inhibition of PBP activity prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and death.

In Vitro Antibacterial Spectrum

The following tables summarize the in vitro activity of cefteram against various Gram-positive bacteria, expressed as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test. Data is presented as MIC50 and MIC90, which represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Gram-Positive Cocci | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae | 35 | 0.05 | 0.39 | [2] |

| Streptococcus pyogenes | 100 | ≤0.025 | 0.05 | [3] |

Note: Data for Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium against Cefteram specifically were not available in the searched literature. The activity of third-generation cephalosporins against Enterococcus spp. is generally limited.

Experimental Protocols

The determination of the in vitro antibacterial activity of cefteram is primarily conducted using standardized methods such as broth microdilution and agar dilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Detailed Methodology:

-

Preparation of Antimicrobial Solutions: A stock solution of cefteram is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations.

-

Inoculum Preparation: Bacterial colonies from a fresh agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Inoculation: The microtiter plates containing the serially diluted cefteram are inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is determined as the lowest concentration of cefteram that completely inhibits visible bacterial growth.

Agar Dilution Method

The agar dilution method involves incorporating various concentrations of the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Detailed Methodology:

-

Preparation of Agar Plates: A stock solution of cefteram is prepared and added to molten Mueller-Hinton agar to create a series of plates with twofold dilutions of the antibiotic.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspension using a multipoint inoculator. A growth control plate (agar without antibiotic) is also inoculated.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of cefteram that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

Cefteram, the active metabolite of this compound, demonstrates significant in vitro activity against key Gram-positive pathogens, particularly Streptococcus pneumoniae and Streptococcus pyogenes. Its mechanism of action, typical of β-lactam antibiotics, involves the critical disruption of bacterial cell wall synthesis. The standardized methodologies for determining its antibacterial spectrum, such as broth microdilution and agar dilution, provide a reliable basis for evaluating its efficacy. This technical guide provides drug development professionals and researchers with a foundational understanding of cefteram's activity against Gram-positive bacteria, which is essential for its clinical application and further research.

References

The Antibacterial Spectrum of Cefteram Pivoxil Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram Pivoxil, an oral third-generation cephalosporin, serves as a prodrug to its active form, Cefteram. This guide provides a detailed overview of the in vitro activity of Cefteram against a range of clinically relevant gram-negative bacteria. By inhibiting bacterial cell wall synthesis, Cefteram demonstrates potent bactericidal effects. This document synthesizes available quantitative data on its antibacterial spectrum, outlines the standardized experimental methodologies for determining susceptibility, and illustrates the key molecular interactions and resistance mechanisms. The information presented is intended to support research and development efforts in the field of antibacterial therapeutics.

Introduction

This compound is an orally administered third-generation cephalosporin antibiotic. As a prodrug, it is hydrolyzed in the intestinal tract to its active metabolite, Cefteram.[1] Cefteram exerts its bactericidal activity by inhibiting the synthesis of the bacterial cell wall. This mechanism of action is particularly effective against a variety of gram-positive and gram-negative bacteria.[1] This technical guide focuses on the antibacterial spectrum of Cefteram against clinically significant gram-negative pathogens, presenting quantitative susceptibility data and the methodologies used for its determination.

Mechanism of Action

The bactericidal effect of Cefteram is achieved through the inhibition of bacterial cell wall synthesis.[1][2] Specifically, Cefteram binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption of the cell wall's structural integrity leads to bacterial cell lysis and death.[1][3]

Signaling Pathway: Mechanism of Action and Resistance

Caption: Cefteram's mechanism of action and common bacterial resistance pathways.

In Vitro Antibacterial Spectrum

The in vitro activity of Cefteram has been evaluated against a variety of gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of Cefteram against Enterobacteriaceae

| Bacterial Species (Number of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | Not Specified | Potent Activity | Potent Activity |

| Klebsiella pneumoniae | Not Specified | Potent Activity | Potent Activity |

| Proteus mirabilis | Not Specified | Potent Activity | Potent Activity |

| Serratia marcescens | Not Specified | Resistant | Resistant |

| Citrobacter freundii | Not Specified | Resistant | Resistant |

| Enterobacter cloacae | Not Specified | Resistant | Resistant |

Data sourced from a 1996 study on clinical isolates in Japan.[4] Note that specific MIC ranges were not provided in the abstract, but the study indicated potent activity against E. coli, K. pneumoniae, and P. mirabilis, while most strains of S. marcescens, C. freundii, and E. cloacae demonstrated resistance.

Table 2: In Vitro Activity of Cefteram against Other Gram-Negative Bacteria

| Bacterial Species (Number of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Moraxella (Branhamella) catarrhalis | Not Specified | Excellent Activity | Excellent Activity |

| Neisseria gonorrhoeae | Not Specified | Excellent Activity | Excellent Activity |

| Haemophilus influenzae (including ampicillin-resistant strains) | Not Specified | Excellent Activity | Excellent Activity |

Data sourced from a 1996 study on clinical isolates in Japan.[4] The study highlights excellent antibacterial activities against these species, including ampicillin-resistant strains of H. influenzae.

Experimental Protocols

The determination of the in vitro susceptibility of bacteria to Cefteram is performed using standardized methods, primarily broth microdilution or agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method involves the use of a series of wells in a microtiter plate, each containing a different concentration of the antimicrobial agent in a liquid growth medium.

-

Preparation of Antimicrobial Agent Dilutions: A twofold serial dilution of Cefteram is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16 to 20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Cefteram that completely inhibits the visible growth of the organism.

Agar Dilution Method (CLSI M07)

In this method, varying concentrations of the antimicrobial agent are incorporated into an agar medium.

-

Preparation of Agar Plates: A series of agar plates, typically Mueller-Hinton agar, are prepared, each containing a specific concentration of Cefteram.

-

Inoculum Preparation: The bacterial inoculum is prepared and standardized to a density of approximately 1 x 10⁸ CFU/mL.

-

Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35°C for 16 to 20 hours.

-

MIC Determination: The MIC is the lowest concentration of Cefteram at which there is no visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A generalized workflow for determining the MIC of an antimicrobial agent.

Mechanisms of Resistance in Gram-Negative Bacteria

Resistance to cephalosporins, including Cefteram, in gram-negative bacteria is a significant clinical concern and can arise through several mechanisms:

-

β-Lactamase Production: This is the most common resistance mechanism. β-lactamase enzymes hydrolyze the β-lactam ring of the cephalosporin, inactivating the drug.

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce their binding affinity for Cefteram, rendering the antibiotic less effective.

-

Reduced Outer Membrane Permeability: Gram-negative bacteria possess an outer membrane that can act as a permeability barrier. A decrease in the number or a change in the structure of porin channels can limit the entry of Cefteram into the bacterial cell.

-

Efflux Pumps: Some bacteria have efflux pumps that can actively transport Cefteram out of the cell, preventing it from reaching its PBP targets.

Conclusion

This compound, through its active metabolite Cefteram, demonstrates significant in vitro activity against a range of gram-negative bacteria, particularly Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Haemophilus influenzae, and Moraxella catarrhalis. However, resistance has been noted in species such as Serratia marcescens, Citrobacter freundii, and Enterobacter cloacae. The standardized methodologies outlined by CLSI are crucial for the accurate determination of its antibacterial spectrum. A thorough understanding of its mechanism of action and the prevalent resistance mechanisms is essential for the effective clinical application of this compound and for guiding future drug development initiatives.

References

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. dokumen.pub [dokumen.pub]

- 3. intertekinform.com [intertekinform.com]

- 4. [In vitro antibacterial activities of cefteram and other beta-lactam agents against recent clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolysis of Cefteram Pivoxil: A Technical Guide to its Conversion into the Active Antibiotic Cefteram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. As a prodrug, it is designed to enhance oral bioavailability, undergoing enzymatic hydrolysis in the body to release its active form, Cefteram. This technical guide provides an in-depth analysis of the hydrolysis process, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms. Understanding the kinetics and pathways of this conversion is critical for optimizing drug delivery, ensuring therapeutic efficacy, and guiding the development of future oral β-lactam antibiotics.

Introduction

Oral delivery of β-lactam antibiotics is often hampered by poor absorption due to their hydrophilic nature. The prodrug strategy, wherein a lipophilic moiety is attached to the parent drug to improve its passage through the gastrointestinal tract, is a well-established approach to overcome this challenge. This compound, the pivaloyloxymethyl ester of Cefteram, exemplifies this strategy.[1] Following oral administration, this compound is absorbed and subsequently hydrolyzed by non-specific esterases present in the intestinal mucosa and blood to yield the active antibacterial agent, Cefteram.[1][2] This guide will delve into the technical aspects of this crucial activation step.

The Hydrolysis Pathway

The fundamental principle behind the prodrug action of this compound lies in its enzymatic cleavage. The ester linkage is susceptible to hydrolysis by esterase enzymes, which are abundant in the human body. This process releases the active Cefteram molecule, along with pivalic acid and formaldehyde as byproducts.

Figure 1: General Hydrolysis Pathway of this compound.

Quantitative Data on Hydrolysis and Bioavailability

Pharmacokinetic Parameters of Active Cefteram after Oral Administration of this compound in Children

The following table summarizes the peak serum concentrations (Cmax) of the active form, Cefteram, and its urinary excretion following oral administration of this compound to children at various doses.

| Dose of this compound (mg/kg) | Mean Peak Serum Concentration (Cmax) of Cefteram (µg/mL) | Time to Peak Concentration (hours) | Mean Urinary Excretion of Cefteram (within 8 hours, % of dose) |

| 1.5 | 0.99 | 1-2 | 11.8% (average of 2 patients) |

| 3 | 1.25 | 1-2 | 18.4% |

| 6 | 1.17 | 1-2 | 7.5% (average of 2 patients) |

| Data sourced from a pharmacokinetic study in children aged 2 to 11 years.[3] |

Comparative Bioavailability of Pivoxil-Containing Cephalosporin Prodrugs

Studies on other pivoxil-ester cephalosporin prodrugs provide a useful benchmark for understanding the expected bioavailability of this compound.

| Prodrug | Formulation | Bioavailability (%) | Conditions |

| Cefetamet Pivoxil | Tablet | ~50% | With food[2] |

| Cefetamet Pivoxil | Tablet | 55.0 ± 8.0% | With food[4] |

| Cefetamet Pivoxil | Syrup | 37.9 ± 6.0% | With food[4] |

| Cefcapene Pivoxil | Not specified | Predicted oral absorption in humans: 66.5% (Caco-2 model), 77.1% (rat intestine model) | In-vitro models[5] |

Experimental Protocols for Studying this compound Hydrolysis

The following protocols are based on established methodologies for the stability testing and hydrolysis of similar cephalosporin prodrugs, such as Cefditoren Pivoxil and Cefcapene Pivoxil, and can be adapted for this compound.

Forced Hydrolysis Studies (Chemical Stability)

These studies are crucial for identifying degradation products and developing stability-indicating analytical methods.

Objective: To assess the chemical stability of this compound under acidic, alkaline, and neutral conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), e.g., 0.1 N

-

Sodium hydroxide (NaOH), e.g., 0.1 N

-

Purified water

-

Methanol or other suitable organic solvent

-

HPLC-grade solvents and reagents

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

-

Acidic Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

-

Alkaline Hydrolysis: Mix a known volume of the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for a shorter period (e.g., 30 minutes) due to expected faster degradation.

-

Neutral Hydrolysis: Mix a known volume of the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2 hours).

-

Sample Neutralization: After the incubation period, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

-

Analysis: Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC or LC-MS/TOF.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Pharmacokinetics of cefetamet (Ro 15-8074) and cefetamet pivoxil (Ro 15-8075) after intravenous and oral doses in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Clinical and pharmacokinetic evaluation of this compound in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of syrup and tablet formulations of cefetamet pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption of Ester Prodrugs in Caco-2 and Rat Intestine Models - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Cefteram Pivoxil: An In-Vitro Analysis Against Clinical Isolates

This technical guide provides an in-depth overview of the initial in-vitro screening of Cefteram Pivoxil, a third-generation oral cephem antibiotic. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative susceptibility data, and visual representations of key processes.

Introduction

This compound is an orally administered prodrug that belongs to the third-generation cephalosporin class of antibiotics. Following oral administration, it is hydrolyzed by esterases into its active metabolite, cefteram. Cefteram exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a valuable agent in the treatment of various infections, particularly those affecting the respiratory tract. This guide focuses on the foundational step in evaluating its efficacy: the initial in-vitro screening against a panel of contemporary clinical isolates.

Mechanism of Action

The antibacterial effect of cefteram is achieved through the inhibition of bacterial cell wall synthesis. The active form, cefteram, covalently binds to and inactivates Penicillin-Binding Proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By disrupting this process, cefteram compromises the cell wall's integrity, leading to cell lysis and bacterial death.

Methodological & Application

Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Cefteram Pivoxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, Cefteram.[1] Cefteram exhibits broad-spectrum bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1] These application notes provide detailed protocols for determining the in vitro antibacterial activity of this compound using standard methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion assay.

Mechanism of Action

Cefteram, the active metabolite of this compound, functions by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. PBPs are essential enzymes involved in the terminal stages of peptidoglycan synthesis. By inhibiting these enzymes, Cefteram disrupts the cross-linking of peptidoglycan chains, leading to a loss of cell wall integrity and ultimately resulting in bacterial cell lysis and death.[1]

Caption: Mechanism of action of this compound.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[2][3][4]

Materials:

-

This compound (or its active form, Cefteram, for direct testing)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., reference strains from ATCC or clinical isolates)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a sufficient amount of this compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: Since this compound is a prodrug, for in vitro testing, using the active form, Cefteram, is preferred if available. If using the prodrug, it is assumed to convert to the active form in the growth medium.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the antibiotic.

-

-

Inoculation:

-

Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.

-

Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB).

-

-

Incubation:

-

Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.

-

Quality Control:

-

Standard quality control strains with known MIC ranges for other cephalosporins should be tested concurrently. Recommended QC strains by EUCAST include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213.[2]

Data Presentation:

| Bacterial Species | Strain | Cefteram MIC Range (µg/mL) | Reference |

| Escherichia coli (cephem-resistant) | 37 clinical isolates | MIC₉₀: 3.13 | [5] |

| Escherichia coli (cephem-susceptible) | 25 clinical isolates | MIC₉₀: 0.78 | [5] |

| Haemophilus influenzae | Clinical Isolates | MIC₉₀: 0.03 | [6] |

| Moraxella catarrhalis | Clinical Isolates | MIC₉₀: 0.5 | [6] |

| Streptococcus pneumoniae (penicillin-susceptible) | Clinical Isolates | MIC₉₀: 1 | [6] |

| Streptococcus pneumoniae (penicillin-non-susceptible) | Clinical Isolates | MIC₉₀: 1 | [6] |

| Staphylococcus aureus (methicillin-susceptible) | Clinical Isolates | MIC₉₀: 1 | [6] |

Note: The table presents MIC data for Cefteram, the active form of this compound.

Caption: Broth microdilution workflow for MIC determination.

Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a qualitative method used to determine the susceptibility of bacteria to antibiotics.[4][7][8]

Materials:

-

This compound impregnated disks (concentration to be determined based on expected MICs, e.g., 30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or calipers

Procedure:

-

Preparation of Inoculum:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of MHA Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Antibiotic Disks:

-

Aseptically place the this compound-impregnated disks on the surface of the inoculated MHA plate.

-

Ensure the disks are placed at least 24 mm apart and not too close to the edge of the plate.

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm).

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established interpretive charts. Note: As of the current knowledge, specific CLSI or EUCAST interpretive criteria for this compound are not available. Therefore, this method is primarily for research and comparative purposes.

-

Quality Control:

-

Test standard QC strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213) with disks of other cephalosporins to ensure the validity of the test conditions.

Caption: Kirby-Bauer disk diffusion assay workflow.

Disclaimer

The protocols and data presented in these application notes are intended for research purposes only. The information is based on generally accepted microbiological techniques and available scientific literature. Specific interpretive criteria (breakpoints) for this compound have not been established by regulatory bodies such as CLSI or EUCAST. Therefore, the results of these assays should be interpreted with caution and in the context of the specific research being conducted. It is recommended that each laboratory validates these methods for their specific applications.

References

- 1. toku-e.com [toku-e.com]

- 2. szu.gov.cz [szu.gov.cz]

- 3. Does the adoption of EUCAST susceptibility breakpoints affect the selection of antimicrobials to treat acute community-acquired respiratory tract infections? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. In Vitro Antimicrobial Activity of Cefditoren pivoxil, an Oral Cephalosporin, against Major Clinical Isolates -Infection and chemotherapy | Korea Science [koreascience.kr]

- 7. asm.org [asm.org]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Cefteram Pivoxil Administration in Animal Models of Infection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to its active form, cefteram. Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis. These application notes provide detailed protocols for the administration of this compound in murine models of pneumonia and urinary tract infection, along with quantitative efficacy data to guide preclinical research and drug development.

Mechanism of Action

Cefteram, the active metabolite of this compound, exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) located on the bacterial cell wall. This binding inactivates the PBPs, which are essential enzymes for the synthesis and cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The inhibition of peptidoglycan synthesis leads to a compromised cell wall, resulting in bacterial cell lysis and death.

Caption: Mechanism of action of this compound.

Efficacy Data in Murine Infection Models

The following tables summarize the quantitative efficacy of this compound in murine models of pneumonia and urinary tract infection.

Table 1: Efficacy of this compound in a Murine Pneumonia Model

| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Regimen | Outcome Measure | Bacterial Load Reduction (log10 CFU/lung) vs. Control | Reference |

| Streptococcus pneumoniae (Penicillin-Susceptible) | ddY | 10^6 (intranasal) | 10 mg/kg, orally, twice daily for 2 days | Viable cells in lungs | Significant reduction (specific log reduction not stated, but efficacy comparable to other effective cephems) | (Tasaka et al., 1998) |

| Streptococcus pneumoniae (Penicillin-Resistant) | ddY | 10^6 (intranasal) | 50 mg/kg, orally, twice daily for 2 days | Viable cells in lungs | Significant reduction, comparable to Cefpodoxime proxetil | (Tasaka et al., 1998) |

Table 2: Efficacy of this compound in a Murine Urinary Tract Infection Model

| Pathogen | Mouse Strain | Inoculum (CFU/mouse) | Treatment Regimen | Outcome Measure | Bacterial Load (log10 CFU/g kidney) | Reference |

| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | 12.5 mg/kg, orally, single dose | Viable cells in kidneys | 3.8 ± 1.2 | (Odenholt-Tornqvist, 1995) |

| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | 25 mg/kg, orally, single dose | Viable cells in kidneys | 2.9 ± 0.8 | (Odenholt-Tornqvist, 1995) |

| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | 50 mg/kg, orally, single dose | Viable cells in kidneys | 2.1 ± 0.5 | (Odenholt-Tornqvist, 1995) |

| Escherichia coli | NMRI (female) | 10^8 (intraurethral) | Untreated Control | Viable cells in kidneys | 5.9 ± 0.6 | (Odenholt-Tornqvist, 1995) |

Experimental Protocols

Murine Pneumonia Model Protocol

This protocol describes the induction of pneumonia in mice and subsequent treatment with this compound.

Caption: Experimental workflow for the murine pneumonia model.

Materials:

-

Streptococcus pneumoniae strain (penicillin-susceptible or -resistant)

-

Appropriate bacterial culture medium (e.g., Todd-Hewitt broth supplemented with yeast extract)

-

Sterile saline

-

This compound powder

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

-

ddY mice (or other suitable strain)

-

Anesthetic (e.g., isoflurane)

-

Oral gavage needles

-

Sterile surgical instruments for organ harvesting

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

Agar plates for bacterial enumeration

Procedure:

-

Bacterial Culture: Culture S. pneumoniae to the mid-logarithmic growth phase.

-

Inoculum Preparation: Wash the bacterial cells and resuspend in sterile saline to a concentration of approximately 10^6 CFU per desired inoculation volume (e.g., 50 µL).

-

Infection:

-

Anesthetize mice lightly.

-

Administer the bacterial suspension (e.g., 50 µL containing 10^6 CFU) intranasally.

-

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Treatment:

-

At 24 hours post-infection, begin oral administration of this compound at the desired dosage (e.g., 10 mg/kg or 50 mg/kg).

-

Administer the treatment twice daily for two consecutive days. A control group should receive the vehicle only.

-

-

Outcome Assessment:

-

At a predetermined time after the final treatment (e.g., 24 hours), euthanize the mice.

-

Aseptically remove the lungs and homogenize in a known volume of sterile PBS.

-

Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/lung).

-

Murine Ascending Urinary Tract Infection Model Protocol

This protocol details the establishment of a urinary tract infection in mice and subsequent treatment with this compound.

Caption: Experimental workflow for the murine UTI model.

Materials:

-

Uropathogenic Escherichia coli strain

-

Luria-Bertani (LB) broth or other suitable culture medium

-

Sterile saline

-

This compound powder

-

Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

-

Female NMRI mice (or other suitable strain)

-

Anesthetic

-

Fine, flexible catheter

-

Oral gavage needles

-

Sterile surgical instruments

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

MacConkey agar or other suitable agar for E. coli enumeration

Procedure:

-

Bacterial Culture: Grow E. coli in broth overnight at 37°C.

-

Inoculum Preparation: Centrifuge the culture, wash the pellet, and resuspend in sterile saline to a concentration of 10^8 CFU per inoculation volume (e.g., 50 µL).

-

Infection:

-

Deprive mice of water for one hour before infection.

-

Anesthetize the mice.

-

Introduce a fine, flexible catheter into the bladder via the urethra and instill the bacterial suspension (e.g., 50 µL containing 10^8 CFU).

-

-

Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

-

Treatment:

-

At 24 hours post-infection, administer a single oral dose of this compound at the desired concentration (e.g., 12.5, 25, or 50 mg/kg). A control group should receive the vehicle only.

-

-

Outcome Assessment:

-

At 24 hours post-treatment, euthanize the mice.

-

Aseptically remove the kidneys, weigh them, and homogenize in a known volume of sterile PBS.

-

Perform serial dilutions of the kidney homogenate and plate on appropriate agar to determine the number of viable bacteria (CFU/g of kidney tissue).

-

Application Notes and Protocols for Determining Cefteram Pivoxil Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefteram Pivoxil is a third-generation oral cephalosporin antibiotic used in the treatment of various bacterial infections. As with any therapeutic agent, evaluating its potential cytotoxicity is a critical aspect of preclinical safety assessment. These application notes provide a comprehensive overview of common cell culture-based assays for determining the cytotoxic effects of this compound on mammalian cells. Detailed protocols for key assays are provided to guide researchers in their experimental design and execution.

While specific cytotoxicity data for this compound is limited in publicly available literature, this document includes data from other third-generation cephalosporins, such as Ceftriaxone and Ceftazidime, to provide a comparative context. The underlying principle is that compounds of the same class may exhibit similar toxicological profiles.

Overview of Cytotoxicity Assays

Several in vitro assays are available to assess the cytotoxicity of a compound. These assays measure different cellular parameters that indicate cell health, membrane integrity, and metabolic activity. The choice of assay depends on the specific research question and the expected mechanism of cell death.[1] Commonly used methods include:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product.

-

LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[2] It is a common method for determining cytotoxicity based on the loss of membrane integrity.[2]

-

Apoptosis Assays (Annexin V/PI Staining): These assays are used to detect and differentiate between viable, apoptotic, and necrotic cells.[1] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes, characteristic of late apoptosis and necrosis.[1]

Potential Mechanism of Cephalosporin-Induced Cytotoxicity

While the primary mechanism of action of cephalosporins is the inhibition of bacterial cell wall synthesis, their cytotoxic effects on mammalian cells may occur through different pathways. Emerging evidence suggests that some cephalosporins can induce mitochondrial dysfunction and oxidative stress.[3][4] This can lead to the generation of reactive oxygen species (ROS), which in turn can damage cellular components and trigger apoptotic cell death.[5][6] The intrinsic apoptosis pathway involves the mitochondria and is regulated by the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of caspases.[7][8][9]

Data Presentation: Cytotoxicity of Third-Generation Cephalosporins

The following table summarizes available quantitative data on the cytotoxicity of various third-generation cephalosporins on different mammalian cell lines. This data can serve as a reference for designing dose-response studies for this compound.

| Antibiotic | Cell Line | Assay | Endpoint | Result | Citation |

| Ceftriaxone | MRC-5 | Cytotoxicity | CC50 | 482.61 ± 12.37 µg/mL | |

| Ceftriaxone | JB6 P+ (mouse epidermal) | MTS | Cytotoxicity | No cytotoxicity up to 2000 µM | [10] |

| Ceftriaxone | RB170 (Retinoblastoma) | Viability | IC50 | Low µM range | [7] |

| Ceftazidime + other agents | HEK-293, THLE-2 | MTT | Cell Viability | >80% at 62.5 µg/mL | [2] |

| Cefotaxime complexes | HepG-2 | Cytotoxicity | IC50 | Concentration-dependent | [11] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a widely used method for assessing cell viability and proliferation.[12]

Workflow Diagram:

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12] Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (vehicle only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[12]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[5]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or using an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits 50% of cell viability).

LDH Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells.[2]

Workflow Diagram:

Caption: Workflow for the LDH cytotoxicity assay.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound

-

96-well tissue culture plates

-

LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of culture medium.[1] Include wells for background control (medium only), untreated cells (spontaneous LDH release), and maximum LDH release (lysis control).

-

Compound Treatment: After 24 hours of incubation, add 100 µL of this compound dilutions to the test wells.[13]

-

Incubation: Incubate the plate for the desired exposure period.

-

Lysis Control: Approximately 45 minutes before the end of the incubation, add the lysis solution provided in the kit to the maximum LDH release control wells.[14]

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]

-

Stop Reaction: Add the stop solution to each well.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release controls.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol allows for the differentiation and quantification of viable, apoptotic, and necrotic cells.[1][15]

Workflow Diagram:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, Propidium Iodide, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Preparation: Treat cells with this compound for the desired time. Harvest both adherent and floating cells.[16]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[17]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17] Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Signaling Pathway Visualization

Proposed Pathway of Cephalosporin-Induced Cytotoxicity:

Caption: Proposed signaling pathway of cephalosporin-induced cytotoxicity.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 4. Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis [kops.uni-konstanz.de]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. academic.oup.com [academic.oup.com]

- 10. cellbiologics.com [cellbiologics.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mitochondrial cytochrome c oxidase as a target site for cephalosporin antibiotics in renal epithelial cells (LLC-PK(1)) and renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. bosterbio.com [bosterbio.com]

Application Note: Cefteram Pivoxil Antimicrobial Susceptibility Testing using the Agar Dilution Method

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Cefteram Pivoxil is an orally administered third-generation cephalosporin antibiotic.[1] It is a prodrug that is hydrolyzed in the body to its active form, Cefteram.[1][2] Cefteram exhibits broad-spectrum bactericidal activity against a variety of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[2] Determining the susceptibility of bacterial isolates to Cefteram is crucial for clinical diagnostics and drug development research.

The agar dilution method is a standardized reference procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4][5] The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium under defined conditions.[4][5][6] This method involves incorporating serial dilutions of the antimicrobial agent into an agar medium, followed by the inoculation of standardized bacterial suspensions.[4][6] It is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[3]

This document provides a detailed protocol for determining the MIC of this compound using the agar dilution method, in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

2. Mechanism of Action

This compound is an esterified prodrug, which enhances its oral absorption.[1] After ingestion, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the bloodstream to release its active metabolite, Cefteram.[1][2] Cefteram's bactericidal effect is achieved by targeting and inactivating Penicillin-Binding Proteins (PBPs), which are essential bacterial enzymes responsible for the synthesis and cross-linking of the peptidoglycan layer of the bacterial cell wall.[1][2] By inhibiting PBP function, Cefteram disrupts cell wall integrity, leading to cell lysis and bacterial death.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 3. Quality control ranges for cefoperazone 30 μg disks for Staphylococcus aureus ATCC® 25923 and Escherichia coli ATCC® 25922 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. goums.ac.ir [goums.ac.ir]

- 5. standards-global.com [standards-global.com]

- 6. pid-el.com [pid-el.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

Troubleshooting & Optimization

Technical Support Center: Cefteram Pivoxil Stability-Indicating Assay Development

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing a stability-indicating assay for Cefteram Pivoxil. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) and why is it crucial for this compound?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1] It is essential during drug development to understand how the quality of the drug substance and product changes over time under the influence of various environmental factors such as temperature, humidity, and light. This understanding is critical for determining storage conditions, shelf-life, and ensuring the safety and efficacy of the pharmaceutical product.

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

Forced degradation studies for this compound, as guided by the International Council for Harmonisation (ICH), typically involve exposing the drug substance to hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.[1] The goal is to achieve a level of degradation that is significant enough to produce and identify potential degradation products, yet not so extensive that the sample is completely degraded.

Q3: What are the primary degradation pathways for this compound?

This compound, like other β-lactam antibiotics, is susceptible to degradation, particularly through hydrolysis of the β-lactam ring.[2] The ester linkage of the pivoxil group is also a potential site for hydrolysis. Forced degradation studies have identified numerous degradation products, indicating a complex degradation profile under various stress conditions.[3]

Q4: Which analytical technique is most suitable for a stability-indicating assay of this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common and suitable technique for developing a stability-indicating assay for this compound.[4] This method offers high resolution, sensitivity, and specificity, allowing for the effective separation of the parent drug from its various degradation products.[5]

Troubleshooting Guide for HPLC-Based Assays

This guide addresses common issues encountered during the development and execution of an HPLC-based stability-indicating assay for this compound.

Q: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?

A: Peak tailing is a common issue, especially with compounds containing basic functional groups.

-

Possible Causes:

-

Secondary Interactions: Interaction of the basic amine groups in this compound with acidic silanol groups on the silica-based column packing material.

-

Column Overload: Injecting too high a concentration of the analyte.

-

Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analyte and the stationary phase.

-

Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase.[6]

-

-

Solutions:

-

Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-5) can suppress the ionization of silanol groups, thereby reducing secondary interactions.[7]

-

Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).

-

Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to mask the active silanol sites.

-

Reduce Sample Concentration: Dilute the sample to a lower concentration to check for and mitigate column overload.

-

Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample matrix.[6]

-

Q: The retention time of my this compound peak is shifting between injections. What should I investigate?

A: Retention time variability can compromise the reliability of your assay.

-

Possible Causes:

-

Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before starting the analytical run.

-

Mobile Phase Composition Changes: Inaccurate preparation or evaporation of the more volatile components of the mobile phase.

-

Fluctuations in Column Temperature: Changes in the ambient laboratory temperature can affect retention times.

-

Pump Malfunction: Inconsistent flow rate due to air bubbles, worn pump seals, or faulty check valves.[8]

-

-

Solutions:

-

Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase, as indicated by a stable baseline.

-

Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the reservoir covered to minimize evaporation.

-

Use a Column Oven: A column oven will maintain a constant temperature, leading to more reproducible retention times.[6]

-

Degas the Mobile Phase: Degas the mobile phase using sonication or an in-line degasser to remove dissolved air.

-

Maintain the HPLC System: Regularly check for leaks and perform routine maintenance on the pump seals and check valves.[8]

-

Q: I am not getting good resolution between this compound and one of its degradation products. How can I improve the separation?

A: Achieving adequate resolution is fundamental for a stability-indicating method.

-

Possible Causes:

-

Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separating the compounds of interest.

-

Inappropriate Stationary Phase: The chosen column chemistry may not provide sufficient selectivity for the analyte and its degradant.

-

Isocratic Elution is Insufficient: For complex mixtures of degradation products, an isocratic method may not provide enough resolving power.

-

-

Solutions:

-

Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous buffer.

-

Try a Different Column: Experiment with a column that has a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl phase) to alter the selectivity.

-

Develop a Gradient Method: A gradient elution, where the mobile phase composition is changed over the course of the run, can often improve the separation of complex mixtures.

-

Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.

-

Experimental Protocols

Forced Degradation (Stress) Studies Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20%.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.

-

Incubate the solution at 60°C for a specified period (e.g., 2-8 hours), monitoring the degradation periodically.

-

After the desired degradation is achieved, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N sodium hydroxide.

-

Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.

-

Keep the solution at room temperature and monitor the degradation, as it is often rapid under basic conditions.

-

Once the target degradation is reached, neutralize the solution with an equivalent amount of 0.1 N hydrochloric acid.

-

Dilute the final solution with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Dilute the resulting solution with the mobile phase for HPLC analysis.

-

-

Thermal Degradation:

-

Place solid this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period (e.g., 48 hours).

-

After exposure, dissolve the powder in the initial solvent and dilute it with the mobile phase to the target concentration for analysis.

-

-

Photolytic Degradation:

-

Expose the solid drug substance or a solution of the drug to UV light (e.g., 254 nm) and visible light in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

After the exposure period, prepare the sample for HPLC analysis as described above.

-

Recommended HPLC Method Protocol

This protocol is a starting point for developing a validated stability-indicating HPLC method for this compound. Optimization may be required based on the specific degradation products formed and the HPLC system used.

-

Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A filtered and degassed mixture of a buffer solution (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v). A gradient elution may be necessary for optimal separation.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: 270 nm.

-

Sample Preparation: Dilute the stressed samples and a reference standard of this compound to a final concentration of approximately 50 µg/mL using the mobile phase.

Data Presentation

Summarizing the results of forced degradation studies in a clear and concise table is essential for reporting and comparison. The following table provides an example of how to present such data. Note that the percentage of degradation is illustrative and should be determined experimentally.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 8 hours | 60°C | 15.2% | 3 |

| Base Hydrolysis | 0.1 N NaOH | 30 minutes | Room Temp. | 18.5% | 4 |

| Oxidative | 3% H₂O₂ | 24 hours | Room Temp. | 12.8% | 2 |

| Thermal | Solid State | 48 hours | 80°C | 8.5% | 2 |

| Photolytic | UV/Visible Light | 7 days | Room Temp. | 5.3% | 1 |